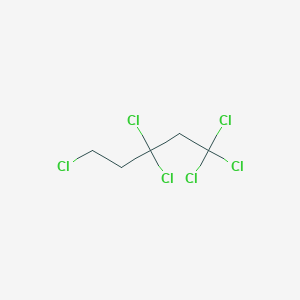
1,1,1,3,3,5-Hexachloropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,5-Hexachloropentane is a chlorinated hydrocarbon with the molecular formula C₅H₆Cl₆ . It is a derivative of pentane where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high density and boiling point, making it a subject of interest in various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,5-Hexachloropentane can be synthesized through the radical addition of gem-trichloroalkanes to olefins carrying a chlorine atom at the double bond. This reaction is typically initiated by iron pentacarbonyl (Fe(CO)₅) along with a nucleophilic co-catalyst . The reaction conditions involve moderate temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the chlorination of pentane derivatives under specific conditions. The process includes mixing a catalyst, co-catalyst, and a haloalkane starting material to produce a homogeneous mixture. This mixture is then reacted with a haloalkene under conditions suitable to produce the desired haloalkane product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,3,3,5-Hexachloropentane undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products:
Substitution: Formation of pentane derivatives with different functional groups.
Reduction: Formation of less chlorinated pentane derivatives.
Aplicaciones Científicas De Investigación
1,1,1,3,3,5-Hexachloropentane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,5-Hexachloropentane involves its interaction with molecular targets in biological systems. The compound can disrupt cellular processes by interacting with proteins and enzymes, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular membranes .
Comparación Con Compuestos Similares
- 1,1,1,3,3,3-Hexachloropropane
- 1,1,1,3,3,5-Hexachloropentane
- 1,1,1,3,3,3-Hexachlorobutane
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and density, making it suitable for specific industrial applications .
Propiedades
Número CAS |
60054-56-0 |
|---|---|
Fórmula molecular |
C5H6Cl6 |
Peso molecular |
278.8 g/mol |
Nombre IUPAC |
1,1,1,3,3,5-hexachloropentane |
InChI |
InChI=1S/C5H6Cl6/c6-2-1-4(7,8)3-5(9,10)11/h1-3H2 |
Clave InChI |
GQTOEJMMUGBLHF-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(CC(Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)



